(1S,2R)-2-(Benzyloxy)cyclohexan-1-amine
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Overview
Description
(1S,2R)-2-(Benzyloxy)cyclohexan-1-amine is a chiral amine compound with potential applications in various fields of chemistry and biology. The compound features a cyclohexane ring substituted with a benzyloxy group and an amine group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Benzyloxy)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is readily available and inexpensive.
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Introduction of the Amine Group: The amine group can be introduced through reductive amination, where the intermediate imine is reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The chiral centers can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Benzyloxy)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The benzyloxy group can be reduced to a hydroxyl group under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Reagents like acyl chlorides, isocyanates, or sulfonyl chlorides.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Amide, urea, or sulfonamide derivatives.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: As a ligand for studying enzyme-substrate interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Benzyloxy)cyclohexan-1-amine would depend on its specific application. For example, as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Benzyloxy)cyclohexan-1-amine: The enantiomer of the compound with similar but distinct properties.
Cyclohexylamine: A simpler analogue without the benzyloxy group.
Benzylamine: A simpler analogue without the cyclohexane ring.
Uniqueness
(1S,2R)-2-(Benzyloxy)cyclohexan-1-amine is unique due to its chiral centers and the presence of both a benzyloxy and an amine group, which confer specific reactivity and potential for selective interactions in biological systems.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1S,2R)-2-phenylmethoxycyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13+/m0/s1 |
InChI Key |
NTHNRYLIXJZHRZ-QWHCGFSZSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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